molecular formula C20H16FN3OS3 B2452770 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide CAS No. 1421490-02-9

2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

Cat. No.: B2452770
CAS No.: 1421490-02-9
M. Wt: 429.55
InChI Key: FNEYQZSHLWXNBR-UHFFFAOYSA-N
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Description

The compound 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a complex organic molecule characterized by its unique arrangement of benzo[d]thiazole, thiazole, and acetamide functional groups. Its structure suggests potential utility in various scientific and industrial applications, given its multifaceted reactivity and pharmacophoric attributes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors:

  • Formation of benzo[d]thiazol-2-ylthio Intermediate: : The benzo[d]thiazole core can be synthesized via cyclization reactions involving o-aminothiophenol and carbon disulfide under basic conditions, followed by oxidation.

  • Thiazole Derivative Synthesis: : The 2-(2-fluorophenyl)-4-methylthiazole moiety can be constructed through Hantzsch thiazole synthesis, involving α-bromoacetophenone derivative and thioamide under acidic conditions.

  • Coupling Reaction: : The final step involves the coupling of the benzo[d]thiazol-2-ylthio intermediate with the thiazole derivative in the presence of acetic anhydride, employing appropriate bases and solvents like dichloromethane to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis is optimized for large-scale production:

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors for high-efficiency heat and mass transfer.

  • Catalysts and Green Chemistry Approaches: : Employing environmentally benign catalysts and solvents to reduce hazardous waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions at the benzo[d]thiazole sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : The reduction of the thiazole ring can be achieved using hydride donors.

  • Substitution: : Nucleophilic substitution reactions are viable at the fluorophenyl ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Examples include hydrogen peroxide and meta-chloroperoxybenzoic acid.

  • Reducing Agents: : Sodium borohydride and lithium aluminum hydride are typical.

  • Solvents: : Reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide serves as a precursor or intermediate in the synthesis of more complex molecules due to its rich functional group diversity.

Biology

In biological research, the compound’s ability to interfere with specific biological pathways makes it a candidate for enzyme inhibition studies, particularly those involving sulfur metabolism.

Medicine

Industry

Industrially, it can be used in the formulation of specialized polymers or as a stabilizer in chemical processes due to its robust structure and reactivity.

Mechanism of Action

The compound exerts its effects through:

  • Enzyme Inhibition: : By interacting with active sites of enzymes that recognize thiazole or benzo[d]thiazole motifs.

  • Molecular Pathways: : Disrupting signaling pathways involving sulfur-containing enzymes, altering cellular functions.

Comparison with Similar Compounds

Comparatively, similar compounds include:

  • 2-(benzo[d]thiazol-2-yl)acetamide: : Lacks the thiazole moiety, making it less versatile in biological applications.

  • 2-(benzo[d]thiazol-2-ylthio)-N-methylacetamide: : Lacks the fluorophenyl group, thus, altering its electronic properties and reactivity.

What sets 2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide apart is its combined structural elements, offering a unique balance of electronic, steric, and functional properties.

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Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS3/c1-12-17(27-19(23-12)13-6-2-3-7-14(13)21)10-22-18(25)11-26-20-24-15-8-4-5-9-16(15)28-20/h2-9H,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEYQZSHLWXNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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